molecular formula C4H10N4O6S2 B3182925 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid;hydrate CAS No. 304851-89-6

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid;hydrate

Cat. No.: B3182925
CAS No.: 304851-89-6
M. Wt: 274.3 g/mol
InChI Key: FPNMSAFUGFYKCX-UHFFFAOYSA-N
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Description

IUPAC Name: Pyrimidine-4,5,6-triamine; sulfuric acid; hydrate Molecular Formula: C₄H₉N₅O₄S Synonyms: 4,5,6-Triaminopyrimidine sulfate hydrate, pyrimidine-4,5,6-triamine sulfuric acid hydrate .

This compound is a pyrimidine derivative featuring three amine groups at positions 4, 5, and 6, a sulfanylidene (C=S) group at position 2, and a co-crystallized sulfuric acid hydrate. Its structure is stabilized by hydrogen bonding and ionic interactions due to the sulfate group. The hydrate form enhances solubility in polar solvents, making it relevant in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS.H2O4S.H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNMSAFUGFYKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-25-3, 304851-89-6
Record name 4(1H)-Pyrimidinone, 5,6-diamino-2,3-dihydro-2-thioxo-, sulfate, hydrate (2:1:?)
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Record name 304851-89-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,4,6-trichloropyrimidine as a starting material, which undergoes substitution reactions with amines and thiols to introduce the amino and sulfanylidene groups . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of perchloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfanylidene group or the pyrimidine ring.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles, including amines and thiols, can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine compounds with modified amino groups.

Scientific Research Applications

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfanylidene groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s structure allows it to fit into specific binding pockets, making it a potential candidate for drug development .

Comparison with Similar Compounds

6-Amino-2-sulfanylpyrimidin-4(3H)-one

Molecular Formula : C₄H₅N₃OS
Key Differences :

  • Lacks amino groups at positions 5 and 5.
  • Contains a keto group (C=O) at position 4 instead of an amine.
    Synthesis : Prepared via literature methods involving cyclization of thiourea derivatives .
    Applications : Serves as a precursor for CDK2 inhibitors (e.g., benzylsulfanyl derivatives) .
    Solubility : Moderate in dimethyl sulfoxide (DMSO) but lower in water compared to the target compound due to reduced polarity.

6-Amino-2-methyl-1H-pyrimidin-4-one; Dihydrate

Molecular Formula : C₅H₈N₃O₂
Key Differences :

  • Methyl substituent at position 2 instead of sulfanylidene.
  • Only one amino group (position 6) and a hydroxyl group at position 3. Physical Properties: Higher hydrophilicity due to dihydrate formation but lower acidity compared to the sulfuric acid hydrate in the target compound . Structural Analysis: Confirmed via ¹H-NMR and ¹³C-NMR, with characteristic peaks for methyl (δ ~2.5 ppm) and hydroxyl groups .

Thieno[2,3-d]pyrimidin-4-one Derivatives

Example: 5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Molecular Formula: C₁₁H₁₄N₂OS₂ Key Differences:

  • Fused thiophene ring enhances aromaticity and planarity.
  • Bulkier substituents (isopropyl, methyl) increase lipophilicity. Solubility: Slightly soluble in chloroform and methanol but insoluble in water . Applications: Used in medicinal chemistry for kinase inhibition studies .

Comparative Analysis of Physicochemical Properties

Property Target Compound 6-Amino-2-sulfanylpyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one
Molecular Weight 223.21 g/mol 143.17 g/mol 254.37 g/mol
Solubility High in water (due to hydrate) Moderate in DMSO Low in polar solvents
Functional Groups 3 NH₂, 1 C=S, H₂SO₄·H₂O 1 NH₂, 1 C=S, 1 C=O Thiophene, C=S, alkyl groups
Spectral Data NMR/UV confirmed NMR data in literature Limited spectral data

Biological Activity

5,6-Diamino-2-sulfanylidene-1H-pyrimidin-4-one; sulfuric acid; hydrate is a complex compound characterized by its unique structure, which includes both amino and sulfanylidene groups attached to a pyrimidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

PropertyDetails
IUPAC Name 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one; sulfuric acid; hydrate
Molecular Formula C4H6N4O5S2
CAS Number 304851-89-6
Molecular Weight 206.28 g/mol

The compound's synthesis typically involves the reaction of 2,4,6-trichloropyrimidine with amines and thiols under controlled conditions, leading to the introduction of amino and sulfanylidene groups.

The biological activity of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one is primarily attributed to its ability to interact with various biological targets. The amino and sulfanylidene groups can form hydrogen bonds and other interactions with active sites on enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. This structural capability positions the compound as a candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to 5,6-diamino-2-sulfanylidene have shown notable effectiveness against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values around 62.5 µg/mL.
  • Antifungal Activity : Some derivatives demonstrated activity against Candida albicans, with MIC values ranging from 62.5 to 125 µg/mL, indicating potential as antifungal agents .

Antioxidant Properties

In addition to antimicrobial effects, studies have suggested that the compound may possess antioxidant properties. These activities are critical in combating oxidative stress-related diseases and could be beneficial in therapeutic applications .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated various pyrazole derivatives with sulfanylidene moieties, revealing enhanced antimicrobial activity compared to standard antibiotics. The study highlighted the synergistic effects of combining different functional groups within the compounds .
  • Molecular Docking Studies :
    • Molecular docking simulations have provided insights into the binding affinities of these compounds towards specific enzymes, suggesting that modifications to the structure can enhance biological activity and specificity .

Similar Compounds

Compound NameBiological Activity
4,5-diamino-2-mercaptopyrimidine-6-ol Exhibits antimicrobial properties similar to those of 5,6-diamino derivatives.
5-methyl-2-sulfanylidene-1H-pyrimidin-4-one Potential anticancer activities noted in preliminary studies.

Unique Features

The uniqueness of 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one lies in its combination of amino and sulfanylidene groups on the pyrimidine ring. This structural configuration enhances its interaction with biological targets compared to other similar compounds.

Q & A

Q. Q1. What are the optimal synthetic routes and conditions for preparing 5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one and its hydrate form?

Methodological Answer: Synthesis typically involves multi-step organic reactions. For example:

  • Step 1: Condensation of thiourea with malononitrile derivatives under acidic conditions to form the pyrimidinone core.
  • Step 2: Functionalization with amino groups at positions 5 and 6 via nucleophilic substitution or reductive amination.
  • Step 3: Hydration under controlled pH (3–5) to stabilize the hydrate form .
    Critical parameters include temperature (60–80°C for Step 1), solvent polarity (DMF or ethanol), and inert atmospheres to prevent oxidation of sulfanylidene groups . Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from aqueous ethanol .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Purity Analysis: HPLC with UV detection (λ = 254 nm) using a C18 column; mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution). Purity >98% is achievable .
  • Structural Confirmation:
    • 1H/13C NMR: Key signals include δ 8.2–8.5 ppm (pyrimidine H), δ 5.1 ppm (hydrate -OH), and δ 3.3–3.7 ppm (sulfanylidene protons) .
    • Mass Spectrometry (HRMS): Expected [M+H]+ for C₄H₇N₅O₂S (anhydrous): 223.21 Da .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR bands) for this compound?

Methodological Answer:

  • Scenario 1: Unanticipated splitting in 1H NMR may arise from hydrate-water interactions or tautomerism of the sulfanylidene group. Use variable-temperature NMR (25–60°C) to assess dynamic equilibria .
  • Scenario 2: Discrepant IR bands (e.g., S-H vs. S=O stretches): Perform computational modeling (DFT, B3LYP/6-31G*) to compare experimental and theoretical vibrational spectra .
  • Validation: Cross-reference with X-ray crystallography data (if single crystals are obtainable) to confirm bond lengths and angles .

Q. Q4. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Stability Protocol:
    • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess hydrate-water loss (expected mass loss: ~8–10% at 100–120°C) .
    • Light Sensitivity: Expose to UV (254 nm) and visible light; track sulfanylidene oxidation to sulfonic acid derivatives via LC-MS .

Q. Q5. What advanced techniques are recommended for studying its biological activity (e.g., antiviral or enzyme inhibition)?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes like dihydrofolate reductase (DHFR) .
    • IC₅₀ determination: Dose-response curves with 0.1–100 μM compound concentrations .
  • Antiviral Screening:
    • Cell-Based Models: Infect Vero or HEK293 cells with RNA viruses (e.g., influenza); quantify viral load via RT-qPCR post-treatment .
    • Mechanistic Studies: Use surface plasmon resonance (SPR) to measure binding affinity to viral proteases .

Q. Q6. How can computational methods enhance understanding of its reactivity or supramolecular interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate hydrate-water networks to predict solubility and crystal packing .
  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets) .
  • Reactivity Predictions: Calculate Fukui indices (via Gaussian 09) to identify nucleophilic/electrophilic sites for derivatization .

Q. Q7. What are the challenges in characterizing its polymorphic forms or hydrate stoichiometry?

Methodological Answer:

  • Polymorphism Analysis:
    • Use powder X-ray diffraction (PXRD) to differentiate anhydrous vs. hydrate forms. Key peaks: 2θ = 12.5° (hydrate) vs. 14.2° (anhydrous) .
    • Variable-humidity FTIR to track water adsorption/desorption .
  • Stoichiometry Confirmation:
    • Karl Fischer titration to quantify water content (theoretical for monohydrate: ~8.1% w/w) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid;hydrate
Reactant of Route 2
Reactant of Route 2
5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid;hydrate

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